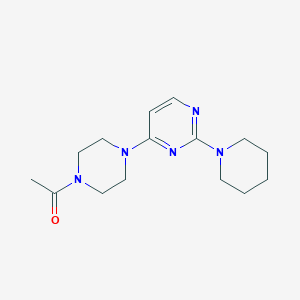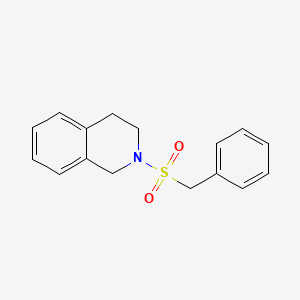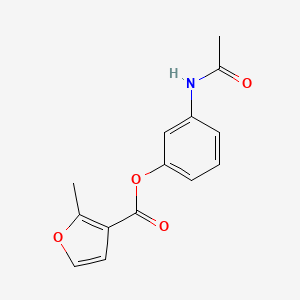![molecular formula C21H21N3O3 B5533376 6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5533376.png)
6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoxalinedione compounds involves various strategies, including electrochemical synthesis, which has been employed for generating quinoxalinediones with high purity and good yield. For instance, the electrooxidation of catechol in the presence of specific diamines in aqueous solution has proven effective for synthesizing quinoxalinediones like 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione (Dowlati, Nematollahi, & Othman, 2012).
Molecular Structure Analysis
The molecular structure of quinoxalinediones, including their derivatives, has been extensively studied using X-ray crystallography. These studies reveal that the quinoxaline ring system is essentially planar, and the structural details provide insights into the compound's reactivity and interaction capabilities (Janati et al., 2017).
Chemical Reactions and Properties
Quinoxalinediones undergo various chemical reactions, including alkylation and arylation, leading to a wide range of derivatives with diverse properties. The reactivity of these compounds towards different reagents highlights their potential in synthesizing novel compounds with specified chemical properties (Zouitini et al., 2017).
Physical Properties Analysis
The physical properties of quinoxalinediones, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the specific substituents on the quinoxaline ring, which can be tailored through synthetic modifications (Shi et al., 2007).
Chemical Properties Analysis
Quinoxalinediones exhibit a range of chemical properties, including redox behavior and the ability to form hydrogen bonds, which are essential for their biological activity. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with HOMO-LUMO analysis, provide detailed insights into the electronic structure and reactivity of these compounds (Sebastian et al., 2015).
特性
IUPAC Name |
6-(3-methyl-3-phenylpiperidine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(15-6-3-2-4-7-15)10-5-11-24(13-21)20(27)14-8-9-16-17(12-14)23-19(26)18(25)22-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJPYBQWDRULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533294.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methylphenyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533301.png)


![2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5533319.png)
![1,4-bis{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}piperazine](/img/structure/B5533330.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5533353.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5533362.png)

![methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)
![2-methyl-4-(4-{[3-(4-morpholinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533382.png)
